molecular formula C5H4N2O4 B3023387 5-nitro-1H-pyrrole-2-carboxylic acid CAS No. 13138-72-2

5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No.: B3023387
CAS No.: 13138-72-2
M. Wt: 156.1 g/mol
InChI Key: VAOZHQMZMOXIRY-UHFFFAOYSA-N
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Description

5-nitro-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C5H4N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The nitro group at the 5-position and the carboxylic acid group at the 2-position make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-pyrrole-2-carboxylic acid typically involves the nitration of 1H-pyrrole-2-carboxylic acid. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

    Reduction: 5-amino-1H-pyrrole-2-carboxylic acid.

    Substitution: Various esters and amides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrrole ring.

Scientific Research Applications

5-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrole-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-amino-1H-pyrrole-2-carboxylic acid: The amino group provides different reactivity and potential biological activities compared to the nitro group.

    5-nitroindole-2-carboxylic acid: Contains an indole ring, which is a fused bicyclic structure, offering different chemical and biological properties.

Uniqueness

5-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which allow for diverse chemical modifications and potential applications in various fields. Its reactivity and biological activities make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-nitro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-5(9)3-1-2-4(6-3)7(10)11/h1-2,6H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZHQMZMOXIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625206
Record name 5-Nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-72-2
Record name 5-Nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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